
4-Cyclopropyl-5-fluoro-2,3-dihydro-1H-quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s a core unit in many drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . One common method involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds . Another approach involves the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
Quinoxaline is a bicyclic compound, structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific compound you mentioned, “4-Cyclopropyl-5-fluoro-2,3-dihydro-1H-quinoxaline”, would have a cyclopropyl group attached to the 4th carbon atom and a fluorine atom attached to the 5th carbon atom of the quinoxaline ring.Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions. For example, they can participate in aromatic nucleophilic substitution reactions . The specific reactions that “4-Cyclopropyl-5-fluoro-2,3-dihydro-1H-quinoxaline” can undergo would depend on the reaction conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Cyclopropyl-5-fluoro-2,3-dihydro-1H-quinoxaline” would depend on its specific structure. Generally, quinoxaline derivatives are crystalline compounds . The presence of the cyclopropyl and fluoro groups would likely affect its properties such as solubility, melting point, and reactivity.科学的研究の応用
Antiviral Applications
4-Cyclopropyl-5-fluoro-2,3-dihydro-1H-quinoxaline: has shown promise in antiviral research. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against influenza A and other RNA and DNA viruses . This suggests that EN300-2774501 could potentially be developed into antiviral agents targeting a broad range of viruses.
Anti-inflammatory and Analgesic Activities
The compound’s structural similarity to indole derivatives that have demonstrated anti-inflammatory and analgesic activities suggests it may also possess these properties . Research could explore its efficacy in reducing inflammation and pain, comparing its performance with existing drugs like indomethacin and celecoxib.
Anticancer Potential
Indole derivatives have been found to possess anticancer activities, which makes EN300-2774501 a candidate for cancer research . Its potential to bind with high affinity to multiple receptors could be leveraged to develop new therapeutic agents that target specific pathways involved in cancer progression.
Antioxidant Properties
Compounds with a quinoxaline structure have been synthesized and evaluated for their antioxidant potential . EN300-2774501 could be investigated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Antimicrobial and Antitubercular Effects
The broad-spectrum biological activities of indole derivatives include antimicrobial and antitubercular effects . EN300-2774501 could be studied for its effectiveness against various bacterial strains, including those causing tuberculosis.
Antidiabetic and Antimalarial Applications
Given the diverse biological activities of its structural analogs, EN300-2774501 might also be explored for its antidiabetic and antimalarial applications . Its impact on glucose metabolism and malaria parasites could open up new avenues for treatment in these fields.
作用機序
The mechanism of action of quinoxaline derivatives can vary depending on their structure and the target they interact with. Some quinoline derivatives, for example, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
将来の方向性
特性
IUPAC Name |
4-cyclopropyl-5-fluoro-2,3-dihydro-1H-quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c12-9-2-1-3-10-11(9)14(7-6-13-10)8-4-5-8/h1-3,8,13H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWQHAJCZYSABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC3=C2C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-5-fluoro-2,3-dihydro-1H-quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate](/img/structure/B2762915.png)
![9-bromo-4-methoxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B2762916.png)
![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide](/img/structure/B2762918.png)
![1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2762920.png)

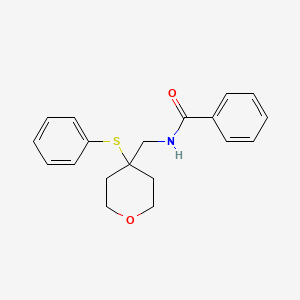
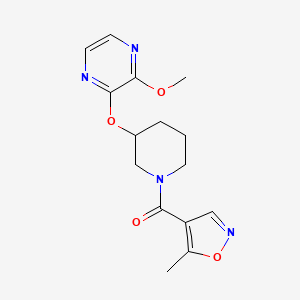
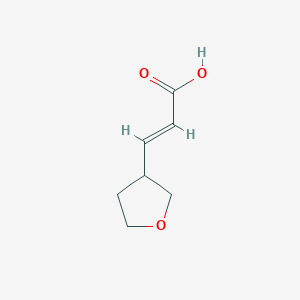
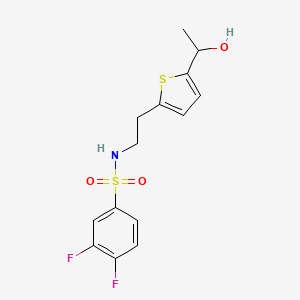
![Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2762926.png)
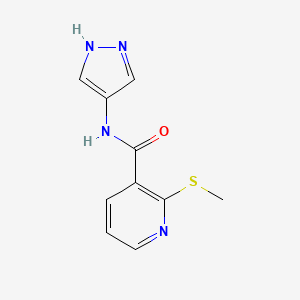

![N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2762933.png)